2,2,2-Trichloroethyl chlorosulfate

Description

Historical Context of Sulfation Reagents in Organic Synthesis

The introduction of sulfate (B86663) groups into organic molecules, a process known as sulfation, has long been a crucial transformation in organic chemistry. wikipedia.org Historically, a variety of reagents and methods have been employed to achieve this. In the early 20th century, concentrated sulfuric acid (H₂SO₄) was a primary reagent for sulfating alcohols and alkenes. nih.gov However, the harsh acidic conditions and the production of water, which can lead to reversible reactions and lower yields, limited its application. nih.gov

To overcome these limitations, milder and more selective sulfating agents were developed. The use of sulfur trioxide (SO₃) complexes, such as the sulfur trioxide pyridine (B92270) complex, offered a significant improvement by moderating the reactivity of SO₃. chemithon.com Another approach involved the use of chlorosulfonic acid (ClSO₃H). nih.gov While effective for certain substrates like phenols, it is a highly reactive and corrosive substance, necessitating careful handling. chemithon.comnih.gov

Further advancements led to the development of reagents like sulfamic acid (H₂NSO₃H) and methods such as dicyclohexylcarbodiimide (B1669883) (DCC) mediated sulfation. nih.gov Sulfamic acid, being less reactive, provided an alternative for specific applications where other reagents failed, particularly for the sulfation of certain carbohydrate and long-chain primary alcohols, though it could result in poor yields. nih.govchemithon.com The DCC-mediated method, reported in the mid-1960s, allowed for the sulfation of aliphatic and alicyclic alcohols under low-temperature conditions. nih.gov The evolution of these reagents highlights the ongoing search for mild, efficient, and selective methods for sulfation in organic synthesis, setting the stage for the development of more sophisticated reagents like 2,2,2-trichloroethyl chlorosulfate (B8482658).

Significance of 2,2,2-Trichloroethyl Chlorosulfate as a Reagent in Modern Organic Synthesis

The emergence of this compound as a sulfating agent represents a significant advancement in the field. Its primary advantage lies in the dual functionality of the molecule: it efficiently installs a sulfate group while simultaneously protecting it with the 2,2,2-trichloroethyl (TCE) group. This protecting group is stable under a variety of reaction conditions but can be selectively removed, typically using zinc powder in the presence of a proton source like ammonium (B1175870) formate (B1220265) or acetic acid. chimia.chnih.gov This "protected sulfation" strategy is particularly valuable in multi-step syntheses of complex molecules where the sulfate group needs to be preserved through subsequent chemical transformations.

The use of the TCE protecting group enhances the solubility of the sulfated intermediates in organic solvents, which can simplify purification processes. nih.gov This is a notable advantage over methods that directly produce highly polar, water-soluble sulfate salts, which are often challenging to isolate and purify from aqueous reaction mixtures. rsc.orgresearchgate.net

Furthermore, this compound allows for the sulfation of a range of functional groups, including hydroxyl groups in phenols, carbohydrates, and steroids, demonstrating its versatility as a reagent. nih.govtaylorfrancis.comnih.gov The ability to achieve regioselective sulfation in complex structures like polysaccharides is a key feature that underscores its importance in modern organic synthesis. taylorfrancis.com

Overview of Key Research Trajectories and Applications

Research involving this compound has focused on its application in the synthesis of biologically and industrially important sulfated molecules. Key areas of application include the synthesis of sulfated metabolites, complex carbohydrates, and steroids.

One significant application is in the synthesis of sulfate metabolites of xenobiotics, such as chlorophenols. nih.gov These compounds are important for toxicological and environmental studies. The use of this compound allows for the efficient synthesis of these metabolites, which can then be used as analytical standards. nih.gov

Another major research trajectory is in the field of carbohydrate chemistry. Sulfated oligosaccharides and polysaccharides, such as chondroitin (B13769445) sulfate and heparan sulfate, play crucial roles in various biological processes. wikipedia.orgtaylorfrancis.com The chemical synthesis of these complex molecules is essential for studying their structure-activity relationships. This compound has been successfully employed in the synthesis of precursors for multiply sulfated oligosaccharides and in the synthesis of specific chondroitin sulfate disaccharides. nih.govtaylorfrancis.com The TCE-sulfated sugar intermediates are highly soluble in nonpolar solvents, facilitating their synthesis. nih.gov

The sulfation of steroids is another area where this reagent has potential applications. Steroid sulfation is a vital biological pathway, and access to synthetically derived sulfated steroids is important for research into endocrine function and related pathologies. nih.gov The principles of using protected sulfation with reagents like this compound are applicable to this class of molecules.

Table 1: Applications of this compound in Organic Synthesis

| Application Area | Substrate Class | Example of Product | Significance |

|---|---|---|---|

| Metabolite Synthesis | Chlorophenols | Chlorophenol sulfates | Provides standards for toxicological and environmental monitoring. nih.gov |

| Carbohydrate Chemistry | Monosaccharides and Oligosaccharides | Multiply sulfated oligosaccharides, Chondroitin sulfate C and D disaccharides | Enables the study of structure-activity relationships of biologically important glycans. nih.govtaylorfrancis.com |

| Steroid Chemistry | Steroids | Sulfated steroids | Facilitates research into endocrine functions and pathologies. nih.gov |

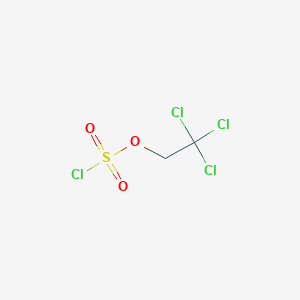

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-chlorosulfonyloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQWRQASGSRKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471414 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-09-0 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloroethyl Chlorosulfate

Established Synthetic Pathways from Precursor Compounds

The primary and most direct route to 2,2,2-trichloroethyl chlorosulfate (B8482658) involves the reaction of a suitable precursor alcohol with a sulfating agent. This method is favored for its atom economy and straightforward approach.

Synthesis from 2,2,2-Trichloroethanol (B127377) and Sulfuryl Chloride

The principal established method for the preparation of 2,2,2-trichloroethyl chlorosulfate involves the reaction of 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂). guidechem.com This reaction is a classic example of converting an alcohol to a chlorosulfate.

Cl₃CCH₂OH + SO₂Cl₂ → Cl₃CCH₂OSO₂Cl + HCl

2,2,2-Trichloroethanol: This precursor is a commercially available alcohol. wikipedia.orgnih.gov Its physical and chemical properties are well-documented, serving as a stable starting material for the synthesis. wikipedia.org

Sulfuryl Chloride: This reagent serves as the source of the chlorosulfate group. Reactions involving sulfuryl chloride, particularly with alcohols or thiols, are known to be exothermic and require careful control of reaction conditions to prevent side reactions and ensure safety. nih.gov

Reaction Mechanism and Conditions:

Based on analogous reactions of alcohols with sulfonyl chlorides, the synthesis would typically be conducted in an inert aprotic solvent, such as dichloromethane (B109758) or chloroform, to moderate the reaction. commonorganicchemistry.com The reaction is often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity. nih.gov The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be employed to scavenge the generated hydrogen chloride, which can otherwise lead to side reactions.

Table 1: Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 2,2,2-Trichloroethanol | C₂H₃Cl₃O | Precursor (Alcohol) |

| Sulfuryl chloride | SO₂Cl₂ | Reagent (Chlorosulfating agent) |

| This compound | C₂H₂Cl₄O₃S | Product |

| Hydrogen chloride | HCl | Byproduct |

Yield Optimization and Purification Techniques for this compound

Optimizing the yield and ensuring the purity of the final product are paramount for its subsequent use.

Yield Optimization

Maximizing the yield of this compound involves careful control over several reaction parameters:

Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of sulfuryl chloride can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

Temperature Control: As the reaction is exothermic, maintaining a low and constant temperature is vital to prevent decomposition of the product and the formation of byproducts. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time to maximize product formation without significant degradation.

Use of a Base: The addition of a tertiary amine base can improve yields by preventing the acidic byproduct (HCl) from catalyzing side reactions, such as the cleavage of the newly formed ester.

Purification Techniques

Once the reaction is complete, the crude product must be purified to remove unreacted starting materials, the base, and any byproducts. A typical purification sequence for a compound of this nature would involve:

Aqueous Workup: The reaction mixture is often quenched with cold water or ice to decompose any remaining sulfuryl chloride. orgsyn.org The organic layer is then separated and washed sequentially with a dilute acid (to remove the amine base), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acidic impurities). orgsyn.org

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. orgsyn.org

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Distillation: As this compound is a colorless oil, fractional distillation under reduced pressure is a common and effective method for obtaining the pure product. guidechem.com

Crystallization can also be a viable purification method for related compounds, particularly if they are solids at room temperature. orgsyn.org However, given that this compound is an oil, distillation is the more probable technique.

Table 2: Summary of Purification Steps

| Step | Purpose | Reagents/Apparatus |

| Aqueous Workup | Remove excess reagents and water-soluble impurities | Water, Dilute HCl, Saturated NaHCO₃, Separatory Funnel |

| Drying | Remove residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ |

| Solvent Removal | Isolate the crude product from the solvent | Rotary Evaporator |

| Distillation | Purify the final product based on boiling point | Fractional Distillation Apparatus |

Applications of 2,2,2 Trichloroethyl Chlorosulfate in Complex Molecule Synthesis

Synthesis of Sulfated Small Molecules and Metabolites

The 2,2,2-trichloroethyl chlorosulfate (B8482658) reagent has been instrumental in the synthesis of a variety of sulfated small molecules and metabolites, which are often crucial for biological and toxicological studies. nih.govhyphadiscovery.com

The process involves first protecting all the phenolic hydroxyl groups of the flavonoid with the TCE group. researchgate.net This is achieved by reacting the flavonoid with 2,2,2-trichloroethyl chlorosulfate. researchgate.net This protection step is generally high-yielding and easier to monitor compared to direct sulfation methods. researchgate.net The resulting TCE-protected per-sulfated flavonoid is a stable intermediate that can be purified. researchgate.net

The second step is the deprotection of all the TCE groups simultaneously. This is typically accomplished using palladium on charcoal with ammonium (B1175870) formate (B1220265), which efficiently removes the TCE groups to yield the desired per-sulfated flavonoid. researchgate.net This method has been successfully applied to flavonoids with three to five phenolic groups. researchgate.net

Table 1: Synthesis of Per-sulfated Flavonoids using the TCE-protection Strategy

| Flavonoid Starting Material | Number of Phenolic Groups | Product | Overall Yield |

|---|---|---|---|

| Naringenin | 3 | Per-sulfated Naringenin | High |

| Apigenin | 3 | Per-sulfated Apigenin | High |

| Kaempferol | 4 | Per-sulfated Kaempferol | High |

| Quercetin | 5 | Per-sulfated Quercetin | High |

| Myricetin | 6 | Per-sulfated Myricetin | Moderate |

Data derived from research on per-sulfated flavonoid synthesis. researchgate.net

This synthetic strategy has been crucial for producing these highly sulfated compounds, which are of interest for their potential biological activities, such as modulating blood coagulation by activating antithrombin to inhibit factor Xa. researchgate.net

Chlorophenols are persistent environmental pollutants that can be metabolized in humans and other species into their corresponding sulfate (B86663) conjugates. nih.govnih.gov To study the toxicology and biomonitoring of these metabolites, authentic standards are required. The synthesis of chlorophenol sulfates has been effectively achieved using 2,2,2-trichloroethyl (TCE) chlorosulfate. nih.gov

The synthetic route involves the sulfation of the parent chlorophenols with TCE chlorosulfate, using a base such as N,N-dimethylaminopyridine (DMAP). nih.gov This reaction produces the TCE-protected chlorophenol sulfate diesters in good yields. nih.gov The subsequent deprotection of these diesters is carried out using zinc powder and ammonium formate, which reductively cleaves the TCE group to afford the desired chlorophenol sulfate ammonium salts. nih.gov

This method has been successfully applied to synthesize a series of ten different chlorophenol sulfates. nih.gov The stability of the synthesized chlorophenol sulfates when stored at -20 °C makes them suitable for long-term use in various analytical and toxicological studies. nih.govnih.gov

Table 2: Yields for the Synthesis of Selected TCE-Protected Chlorophenol Sulfates

| Chlorophenol Precursor | Product (TCE-protected) | Yield (%) |

|---|---|---|

| 2-Chlorophenol | 2,2,2-Trichloroethyl 2-chlorophenyl sulfate | 83 |

| 4-Chlorophenol | 2,2,2-Trichloroethyl 4-chlorophenyl sulfate | 75 |

| 2,4-Dichlorophenol | 2,2,2-Trichloroethyl 2,4-dichlorophenyl sulfate | 78 |

| 2,4,5-Trichlorophenol | 2,2,2-Trichloroethyl 2,4,5-trichlorophenyl sulfate | 65 |

| Pentachlorophenol | 2,2,2-Trichloroethyl pentachlorophenyl sulfate | 43 |

Data represents the yield of the TCE-protected diester intermediate. nih.gov

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are metabolized in the body to hydroxylated PCBs (OH-PCBs), which can then be further conjugated to form PCB sulfates. nih.govnih.gov The synthesis of these sulfated metabolites is essential for their identification and for studying their toxicological properties. nih.gov A straightforward synthetic approach for a series of PCB sulfate monoesters utilizes 2,2,2-trichloroethyl (TCE) chlorosulfate. nih.govnih.gov

The synthesis begins with the corresponding hydroxylated PCBs. These precursors are then sulfated using TCE chlorosulfate in the presence of a base like N,N-dimethylaminopyridine (DMAP). nih.govnih.gov This step yields the TCE-protected PCB sulfate diesters with good to excellent yields, typically ranging from 75% to 94%. nih.gov

The final deprotection step to obtain the PCB sulfate monoesters is achieved by treating the diesters with zinc powder and ammonium formate. nih.govnih.gov This reductive cleavage has been shown to be effective, yielding the desired ammonium salts of the PCB sulfates. nih.gov However, it has been noted that the success of this deprotection can be influenced by the substitution pattern on the biphenyl (B1667301) core. Specifically, the presence of two chlorine atoms ortho to the sulfated hydroxyl group can hinder the isolation of the final PCB sulfate monoester. nih.govnih.gov

Table 3: Yields for the Synthesis of Selected TCE-Protected PCB Sulfates

| Hydroxylated PCB Precursor | Product (TCE-protected) | Yield (%) |

|---|---|---|

| 4'-Hydroxy-PCB-3 | 2,2,2-Trichloroethyl 4'-sulfoxy-PCB-3 | 94 |

| 4'-Hydroxy-PCB-9 | 2,2,2-Trichloroethyl 4'-sulfoxy-PCB-9 | 85 |

| 4-Hydroxy-PCB-13 | 2,2,2-Trichloroethyl 4-sulfoxy-PCB-13 | 88 |

| 4'-Hydroxy-PCB-18 | 2,2,2-Trichloroethyl 4'-sulfoxy-PCB-18 | 91 |

| 4-Hydroxy-PCB-27 | 2,2,2-Trichloroethyl 4-sulfoxy-PCB-27 | 75 |

Data represents the yield of the TCE-protected diester intermediate. nih.gov

The availability of these synthetic standards has been crucial for developing analytical methods to detect and quantify PCB sulfates in human serum, contributing to a better understanding of human exposure and metabolism of PCBs. uiowa.eduacs.org

Estrone (B1671321) Sulfate Derivatives

The synthesis of aryl sulfates, such as those derived from steroids, has traditionally been challenging. The direct sulfation of phenols is often complicated by the high polarity of the resulting sulfate salts, which makes purification difficult. The introduction of a protecting group for the sulfate moiety that is stable throughout a synthetic sequence and can be selectively removed is therefore highly desirable.

The 2,2,2-trichloroethyl (Tce) group has been successfully employed as the first practical protecting group for aryl sulfates, with this compound serving as the key reagent for its installation. acs.orgnih.gov In this methodology, a phenol, such as estrone, is reacted with this compound (referred to as chlorosulfuric acid TCE ester) to furnish the corresponding 2,2,2-trichloroethyl sulfate ester in high yield. acs.org

This approach was pivotal in the synthesis of estrone-3-sulfate derivatives designed as potential suicide inhibitors of estrone sulfatase, an enzyme implicated in estrogen-dependent cancers. acs.org The stability of the Tce-protected sulfate group allows for further chemical transformations on the steroid scaffold. The final deprotection of the Tce group is achieved under mild reductive conditions, typically using zinc dust in the presence of ammonium formate or catalytic hydrogenation with palladium on carbon (Pd/C) and ammonium formate, to yield the desired aryl sulfate monoester. acs.org

Table 1: Synthesis of Estrone-3-(2,2,2-trichloroethyl)sulfate

| Reactant | Reagent | Product | Yield | Reference |

| Estrone | This compound | Estrone-3-(2,2,2-trichloroethyl)sulfate | High | acs.org |

This method provides a significant advantage over previous techniques, which often failed in the context of complex and sensitive molecules like estrone derivatives. acs.org

Resorcylic Acid Lactone (RAL) Type Compounds

Resorcylic acid lactones (RALs) are a class of naturally occurring macrolactones that exhibit a wide range of biological activities, including antifungal, anticancer, and kinase inhibitory effects. researchgate.netnih.gov Their complex structures, which include a β-resorcylic acid moiety embedded within a macrocyclic ring, have made them attractive targets for total synthesis. nih.govtaylorfrancis.com

While extensive research has been conducted on the synthesis of various RALs and their analogues, the specific application of this compound for the sulfation of this class of compounds is not extensively documented in the scientific literature. The synthesis of RALs typically focuses on the construction of the macrolactone core and the stereocontrolled installation of various functional groups. nih.gov However, the principles of aryl sulfation using this compound could theoretically be applied to the phenolic hydroxyl groups present in the resorcylic acid core of RALs, should sulfated derivatives be desired for structure-activity relationship studies.

Trichloroethylsulfamate Group in Sulfatase Inhibitor Synthesis

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. nih.govsemanticscholar.org As such, inhibitors of STS are of significant interest for the treatment of hormone-dependent diseases, such as breast cancer. nih.govnih.gov The sulfamate (B1201201) group (-OSO₂NH₂) is a well-established pharmacophore for the irreversible inhibition of STS when attached to a steroid or a non-steroidal scaffold that mimics the natural substrate. nih.gov

The synthesis of sulfamate-based inhibitors often involves the reaction of a phenolic precursor with sulfamoyl chloride or a related reagent. An alternative and versatile approach involves the use of a protected sulfamoylating agent. The 2,2,2-trichloroethyl group can be used to protect the sulfamate nitrogen, forming a trichloroethylsulfamate. This can be conceptually derived from the reaction of an amine with this compound, followed by further functionalization.

More directly, a precursor such as 2,2,2-trichloroethyl carbamoylsulfamate can be synthesized and used as a reagent. nih.gov The Tce group in this context offers stability during synthetic manipulations and can be removed under mild reductive conditions, such as with zinc in acetic acid, at a late stage to unmask the active sulfamate group on the target inhibitor. cdnsciencepub.com This strategy allows for the synthesis of complex sulfatase inhibitors that might not be accessible through direct sulfamoylation due to the reactivity of the sulfamoyl chloride.

Table 2: Key Moieties in Sulfatase Inhibitor Synthesis

| Moiety | Precursor Reagent (Conceptual) | Role | Deprotection Condition | Reference |

| Trichloroethylsulfamate | This compound + Amine | Protected active group | Reductive cleavage (e.g., Zn/AcOH) | nih.govcdnsciencepub.com |

| Sulfamate | Sulfamoyl chloride | Active pharmacophore | N/A | nih.gov |

Sulfation of Carbohydrates and Glycosaminoglycan Mimetics

Sulfated carbohydrates and glycosaminoglycans (GAGs) play crucial roles in a vast number of biological processes, including cell signaling, coagulation, and viral entry. nih.govmdpi.com The synthesis of structurally defined sulfated oligosaccharides is essential for understanding these processes and for developing new therapeutic agents. nih.govmdpi.com

Regioselective Sulfation Strategies Utilizing this compound

A major challenge in carbohydrate chemistry is the regioselective sulfation of hydroxyl groups, which often have similar reactivities. The use of protecting groups is therefore paramount. The 2,2,2-trichloroethyl (Tce) group has proven to be an effective protecting group for sulfate esters in the context of carbohydrate synthesis. taylorfrancis.com

The strategy involves the introduction of Tce-protected sulfate groups at desired positions on a carbohydrate scaffold. This is accomplished using sulfating agents derived from this compound, such as 2,2,2-trichloroethylsulfuryl-1-methylimidazolium triflate. taylorfrancis.com These reagents allow for the regioselective sulfation of specific hydroxyl groups, which can be differentiated through the use of other orthogonal protecting groups on the sugar backbone. The Tce-protected sulfate groups are stable to a variety of reaction conditions commonly used in oligosaccharide synthesis, including glycosylation and other protecting group manipulations. taylorfrancis.com

Synthesis of Complex Sulfated Carbohydrates for Biological Studies

The ultimate goal of developing regioselective sulfation strategies is the assembly of complex sulfated carbohydrates for biological evaluation. The Tce-sulfate protection strategy is a key enabler in this endeavor. For instance, glucose and glucuronic acid building blocks bearing Tce-protected sulfate groups have been synthesized and serve as pivotal precursors for the construction of multiply sulfated oligosaccharides. taylorfrancis.com

These building blocks can be assembled into larger oligosaccharide chains using standard glycosylation chemistry. At the final stage of the synthesis, the Tce groups are removed to unveil the free sulfate groups. The deprotection is typically achieved through reductive cleavage, for example, with zinc powder and ammonium chloride in refluxing acetonitrile (B52724), which is mild and does not affect other common protecting groups like acyl or benzyl (B1604629) ethers. nih.gov This approach has paved the way for the synthesis of fragments of important GAGs like heparan sulfate and chondroitin (B13769445) sulfate, allowing for detailed studies of their interactions with proteins and their roles in biology. taylorfrancis.com

Deprotection Strategies for 2,2,2 Trichloroethyl Protected Sulfates

Reductive De-protection Methodologies

The cleavage of the 2,2,2-trichloroethyl group from a sulfate (B86663) ester is accomplished through reductive methods that target the trichloromethyl moiety. These methods typically involve metal-based reducing agents or catalytic systems that operate under conditions mild enough to preserve the integrity of the target molecule and other sensitive functional groups.

Zinc-Mediated Reductions (e.g., Zn/Ammonium (B1175870) Formate (B1220265), Zn/Acetic Acid Systems)

Zinc dust is the most common reagent for the removal of the TCE group. acs.org The reaction conditions can be tuned to achieve efficient deprotection.

Zn/Ammonium Formate: This system is a highly effective and neutral method for cleaving the TCE group from aryl sulfates. researchgate.netacs.org The reaction is typically carried out using zinc dust in the presence of ammonium formate in a solvent like methanol (B129727). mdma.chresearchgate.net This method has been successfully applied to the synthesis of estrone (B1671321) sulfate derivatives, yielding the desired aryl sulfate monoesters in high yields. researchgate.netacs.org The use of ammonium formate as a hydrogen donor in combination with a low-cost metal like zinc presents an efficient and cost-effective deprotection strategy. researchgate.netresearchgate.net

Zn/Acetic Acid: The use of zinc in acetic acid is a more traditional method for TCE group removal. cdnsciencepub.com However, these acidic conditions may not be suitable for all substrates, particularly aryl sulfate monoesters, which can be sensitive to acid. acs.org While effective for robust molecules like N-carbobenzoxy-peptide trichloroethyl esters, the acidity can limit its application in more complex syntheses where acid-labile groups are present. acs.orgcdnsciencepub.com

Other zinc-based systems have also been explored. For instance, commercially available zinc dust with ammonium chloride in refluxing acetonitrile (B52724) has proven highly efficient for removing TCE groups at the anomeric centers of carbohydrates, achieving excellent yields in short reaction times. nih.gov Another system, activated zinc dust with N-methylimidazole, can remove TCE and Troc protecting groups while leaving other reducible functionalities like azido (B1232118) and nitro groups intact. researchgate.net

Table 1: Comparison of Zinc-Mediated Deprotection Systems for TCE Groups

| Reagent System | Typical Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Zn / Ammonium Formate | Methanol, Room Temp | Aryl Sulfate Esters | High | researchgate.net, acs.org |

| Zn / Acetic Acid | 70% Acetic Acid, 1 hr | N-Cbz-glycylglycine TCE ester | 82.5% | cdnsciencepub.com |

| Zn / Ammonium Chloride | Acetonitrile, Reflux | Anomeric TCE-protected carbohydrates | >95% | nih.gov |

| Zn / N-Methylimidazole | Ethyl Acetate (B1210297) or Acetone, Reflux | Troc-protected amines | - | researchgate.net |

Palladium-Catalyzed Reductions (e.g., Pd/C-Ammonium Formate Systems)

Catalytic transfer hydrogenolysis using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is another mild and effective method for TCE deprotection. researchgate.netacs.org This system provides neutral conditions for the reaction, making it compatible with a wide range of functional groups. niscpr.res.in The deprotection of TCE-protected aryl sulfates using Pd/C and ammonium formate proceeds in high yield. researchgate.netacs.org The general procedure involves stirring the substrate with Pd/C and ammonium formate in a suitable solvent like methanol or dimethylformamide (DMF) at room temperature. niscpr.res.in This method is widely used for the removal of various protecting groups in peptide chemistry and has been successfully adapted for cleaving the TCE group from sulfates. researchgate.netniscpr.res.in

Titanocene-Catalyzed Reductive Cleavage Approaches

A more recent and milder approach for the reductive cleavage of TCE esters involves the use of a titanocene (B72419) catalyst. chimia.chnih.gov This radical-based method employs titanocene(III) chloride (Cp2TiCl) as an electron transfer catalyst and zinc dust as the stoichiometric reducing agent. chimia.ch A key advantage of this method is that it avoids strongly acidic or aqueous conditions and can be performed at room temperature. chimia.chnih.gov Although primarily developed for the deprotection of TCE-protected carboxylic acids, the underlying mechanism suggests potential applicability to TCE-protected sulfates. The reaction is more efficient than the direct metal-halogen exchange with zinc alone, indicating that the stepwise radical removal of chlorine atoms is a faster process. chimia.ch

Selectivity and Compatibility of 2,2,2-Trichloroethyl Group Deprotection

A significant advantage of the 2,2,2-trichloroethyl protecting group for sulfates is its distinct stability profile, which allows for its selective removal in the presence of other protecting groups and sensitive functionalities. acs.org

TCE-protected aryl sulfates demonstrate remarkable stability under various acidic conditions. They are resistant to trifluoroacetic acid (TFA), 30% hydrogen bromide in acetic acid (HBr/AcOH), and 4 M hydrogen chloride in dioxane for extended periods. acs.org They are also stable to weak organic bases like triethylamine. acs.org This stability allows for the selective removal of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without affecting the TCE-sulfate.

The reductive deprotection conditions are chemoselective. For example, zinc-mediated deprotection can be performed selectively on the TCE-sulfate group in the presence of other ester functionalities. acs.org Furthermore, the zinc/ammonium formate system for reducing azides is known to tolerate functional groups such as halogens, esters, and methoxy (B1213986) groups, highlighting the mild and selective nature of these reductive conditions. researchgate.net The Troc group (2,2,2-trichloroethoxycarbonyl), which is structurally related to the TCE group, can be selectively cleaved with zinc dust in the presence of other protecting groups, further illustrating the compatibility of this deprotection strategy. chem-station.com

Table 2: Compatibility of TCE-Protected Sulfates with Various Reagents

| Reagent/Condition | Stability of TCE-Sulfate | Implication for Selectivity | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable | Allows for removal of acid-labile groups (e.g., Boc) | acs.org |

| 30% HBr in Acetic Acid | Stable | Compatible with conditions used for removing benzyl-based groups | acs.org |

| 4 M HCl in Dioxane | Stable | Compatible with acid-labile protecting groups | acs.org |

| Triethylamine (Et3N) | Stable | Tolerant to mild basic conditions | acs.org |

| Zn / Ammonium Formate | Cleaved | Selective deprotection method | acs.org |

| Pd/C / Ammonium Formate | Cleaved | Selective deprotection method | acs.org |

Mechanistic Insights into Reductive Cleavage of 2,2,2-Trichloroethyl Sulfate Esters

The reductive cleavage of the 2,2,2-trichloroethyl group proceeds through a mechanism involving electron transfer from a reducing agent, leading to the fragmentation of the C-O bond of the ester and elimination of the chlorinated side-product. chimia.chnumberanalytics.com

For reductions mediated by a metal like zinc, the cleavage of a TCE ester is believed to occur in two main steps. chimia.ch First, a two-electron reduction of a carbon-chlorine bond occurs, effectively a metal-halogen exchange, which generates a β-metallated ester intermediate. This intermediate is unstable and rapidly undergoes a 1,2-elimination (or β-elimination) to release a metal carboxylate (or in this case, a metal sulfate) and form 1,1-dichloroethene as a byproduct. chimia.chchem-station.com

In the case of the titanocene-catalyzed process, the mechanism is proposed to be a radical pathway. chimia.ch

A halogen-atom abstraction from the trichloroethyl group is performed by the electron transfer catalyst, Cp2TiCl, generating a carbon-centered radical.

This radical is then reduced by a second equivalent of Cp2TiCl to form a β-titanated ester anion.

This species subsequently fragments, similar to the direct metal reduction, to yield the titanocene carboxylate (or sulfate) and 1,1-dichloroethene. chimia.ch

This radical mechanism is considered more efficient than the direct two-electron metal-halogen exchange, allowing the reaction to proceed under milder conditions. chimia.ch

Analytical Characterization of 2,2,2 Trichloroethyl Chlorosulfate Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic arrangement within a molecule. For organosulfate derivatives, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are the primary tools used for structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For derivatives of 2,2,2-trichloroethyl chlorosulfate (B8482658), ¹H and ¹³C NMR provide key structural information. The 2,2,2-trichloroethyl (TCE) group, in particular, exhibits characteristic signals. The methylene (B1212753) protons (-CH₂-) of the TCE group typically show a singlet in the ¹H NMR spectrum around δ 4.7-5.1 ppm. cdnsciencepub.comchimia.ch This distinct downfield shift is due to the strong electron-withdrawing effects of the adjacent trichloromethyl and chlorosulfate groups.

For instance, in related 2,2,2-trichloroethyl esters, the high-frequency carbonyl absorption in infrared spectra (1755–1775 cm⁻¹) and the low-field methylene resonance peak in NMR (τ 4.95-5.30, which corresponds to δ 4.70-5.05 ppm) are characteristic of the -COOCH₂CCl₃ group. cdnsciencepub.com Similarly, the ¹H NMR spectrum for bis(2,2,2-trichloroethyl) azodicarboxylate, a related derivative, shows a singlet at δ 5.05.

Table 1: Representative NMR Data for 2,2,2-Trichloroethyl Analogs

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|---|

| 2,2,2-Trichloroethyl Chloroformate | ¹H NMR | CDCl₃ | 4.85 (s, 2H, -CH₂-) |

| ¹³C NMR | CDCl₃ | 75.0 (-CH₂-), 93.5 (-CCl₃), 147.0 (C=O) | |

| Bis(2,2,2-trichloroethyl) azodicarboxylate | ¹H NMR | CDCl₃ | 5.05 (s, -CH₂-) |

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are employed for analyzing organosulfate derivatives.

ESI-MS, particularly in the negative ion mode, is highly effective for the analysis of polar organosulfates. acs.org Common fragmentation patterns for organosulfates include the detection of characteristic ions such as the sulfite (B76179) radical (•SO₃⁻, m/z 80), the sulfate (B86663) radical (•SO₄⁻, m/z 96), and the bisulfate anion (HSO₄⁻, m/z 97). copernicus.org

EI-MS is suitable for more volatile and thermally stable precursors or derivatives. The mass spectrum of the precursor 2,2,2-trichloroethyl chloroformate shows prominent peaks at m/z 93 and 95, corresponding to the [CH₂CCl]⁺ fragment containing ³⁵Cl and ³⁷Cl isotopes, and at m/z 63, likely from the [CH₂OCl]⁺ fragment. nih.gov The presence of multiple chlorine atoms in 2,2,2-trichloroethyl chlorosulfate derivatives leads to characteristic isotopic patterns (M, M+2, M+4, etc.), which are invaluable for confirming the presence and number of chlorine atoms in a given fragment. libretexts.orglibretexts.org

Table 2: Key Mass Spectrometry Data for Organosulfate and Trichloroethyl Compounds

| Compound/Class | Ionization Method | Key Fragments (m/z) | Interpretation |

|---|---|---|---|

| Aromatic Organosulfates | ESI (-) | 79.9 (•SO₃⁻), 96.9 (HSO₄⁻) | Characteristic sulfate group fragmentation. copernicus.org |

| 2,2,2-Trichloroethyl Chloroformate | GC-MS (EI) | 93, 95 | [CH₂CCl]⁺ fragment with chlorine isotopes. nih.gov |

| 2,2,2-Trichloroethanol (B127377) | EI | 113, 115, 117 | [M-Cl]⁺ isotopic cluster. nist.gov |

X-ray crystallography provides the most definitive structural evidence by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of its atoms. This technique can reveal exact bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not publicly documented, the methodology is well-established for other organosulfur compounds. acs.org For a suitable crystalline derivative, X-ray diffraction analysis would yield data such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would unambiguously confirm the molecular connectivity and stereochemistry, providing an absolute structural proof.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of the target compound, and for its isolation. Due to the polar nature of the chlorosulfate group, specific chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis of organosulfates. d-nb.infouiowa.edunih.gov Given the high polarity of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation. nih.govchromatographyonline.comthermofisher.com HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. d-nb.infothermofisher.com This setup allows for the effective retention and separation of highly polar analytes that are poorly retained in traditional reversed-phase chromatography.

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful combination for both the quantification and identification of organosulfates in complex matrices. copernicus.orgd-nb.infoacs.org For purity assessment, a primary peak corresponding to the target analyte would be observed, and its area percentage would indicate the purity level. Isolation can be achieved using preparative HPLC under similar conditions.

Table 3: Typical Chromatographic Methods for Organosulfate Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| UPLC-ESI-MS/MS | HILIC Amide (e.g., Waters BEH Amide) | Gradient of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297) buffer | Quantification and Purity. d-nb.infouiowa.edu |

| HPLC | HSS T3 (Reversed-Phase) | Gradient of methanol (B129727)/water with formic acid | Separation and Quantification. copernicus.org |

| GC-MS | DB-5 or similar | Helium carrier gas | Analysis of volatile precursors or silylated derivatives. researchgate.net |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis of Derivatives

Tandem mass spectrometry (MS/MS) is an advanced technique used to determine the fragmentation pathways of a molecule, which provides deep structural insights. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

For a derivative of this compound, a likely precursor ion in negative ESI mode would be the deprotonated molecule [M-H]⁻. Its fragmentation would be expected to follow pathways characteristic of both organosulfates and halogenated compounds.

Key fragmentation pathways would include:

Loss of SO₃: A common pathway for organosulfates, leading to the formation of a 2,2,2-trichloroethoxide anion.

Formation of HSO₄⁻ (m/z 97): A rearrangement and cleavage process that is a hallmark of many sulfate esters. copernicus.org

Cleavage of the C-O bond: Resulting in either the chlorosulfate anion or a trichloroethyl-containing cation.

Loss of Chlorine: Fragments containing the trichloroethyl group can undergo successive losses of chlorine atoms or HCl, which can be tracked by the characteristic mass differences and isotopic patterns. dtic.mil

By analyzing the product ion spectrum, a detailed fragmentation map can be constructed, confirming the connectivity of the molecule and providing a high degree of confidence in its identification. The study of halogenated organic compounds by tandem MS is a well-developed field, and the predictable isotopic signatures of chlorine are a powerful diagnostic tool. researchgate.netnih.gov

Future Research Directions and Synthetic Innovations

Development of Novel Sulfation Reagents and Protecting Groups

The synthesis of sulfated molecules, crucial for many biological processes, has been historically hampered by the properties of the sulfate (B86663) group itself—namely its high polarity and the difficulty in purification of sulfated products. acs.orgrsc.org This has traditionally necessitated that sulfation be the final step in a synthetic sequence. acs.orgrsc.org The development of protecting groups for sulfates has been a major advancement, and the 2,2,2-trichloroethyl (TCE) group was the first to be effectively used for aryl sulfates. acs.org

2,2,2-Trichloroethyl chlorosulfate (B8482658) serves as the key reagent for introducing this protecting group. acs.orgresearchgate.net Phenols can be reacted with 2,2,2-trichloroethyl chlorosulfate to produce TCE-protected aryl sulfate esters in high yields. acs.orgresearchgate.net The utility of the TCE group lies in its stability under various reaction conditions and its selective removal. Deprotection is typically achieved under mild, reductive conditions, such as with zinc powder in acetic acid or with palladium on carbon (Pd/C) and ammonium (B1175870) formate (B1220265), which leaves many other functional groups intact. acs.orgresearchgate.netresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Compound Name | This compound | scbt.com |

| CAS Number | 764-09-0 | scbt.comaablocks.com |

| Molecular Formula | C₂H₂Cl₄O₃S | scbt.comaablocks.com |

| Molecular Weight | 247.91 g/mol | scbt.comaablocks.com |

| Primary Application | Alkyl chlorosulfate derivative used for introducing the TCE protecting group. | scbt.com |

Research continues to expand the toolkit of sulfation reagents. While the TCE group is highly effective, other protecting groups have been developed, including the 2,2,2-trifluoroethyl (TFE) and neopentyl groups. acs.org Furthermore, new reagents and methodologies like sulfuryl imidazolium (B1220033) salts and tributylsulfoammonium betaine (B1666868) are being explored to improve the efficiency and solubility of intermediates in sulfation reactions. rsc.orgresearchgate.netnih.gov These developments, alongside the established utility of the TCE group, are enhancing the ability of chemists to design and synthesize sulfated molecules for a variety of applications. rsc.org

Advancements in Stereoselective and Regioselective Synthesis Utilizing the 2,2,2-Trichloroethyl Protecting Group

The controlled synthesis of complex molecules requires precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific site of reaction (regioselectivity). The 2,2,2-trichloroethyl (TCE) protecting group has proven to be an invaluable tool in achieving this control in multi-step syntheses.

The stability of the TCE-protected sulfate under conditions that affect other protecting groups allows for its "orthogonal" use. This means chemists can selectively manipulate other parts of a molecule while the sulfate group remains shielded. For instance, in the synthesis of an orthogonally protected histidinoalanine residue, a TCE ester was used to protect a carboxylic acid, enabling regioselective alkylation at another site on the molecule. researchgate.net

A prime example of its application is in the synthesis of complex sulfated glycans and glycopeptides. Researchers have reported regioselective sulfation on the hydroxyl groups of saccharide moieties using 2,2,2-trichloroethoxy-sulfation. nih.gov In another instance, the introduction of TCE-protected sulfates into monosaccharides was achieved using a sulfuryl imidazolium salt, facilitating the synthesis of complex sulfated carbohydrates. nih.gov The ability to protect a specific hydroxyl group as a TCE-sulfate allows for subsequent chemical modifications at other positions, ensuring high regioselectivity.

Furthermore, the TCE group is compatible with solid-phase peptide synthesis (SPPS), a cornerstone of stereoselective synthesis for peptides. By incorporating an amino acid building block that already contains a TCE-protected sulfonate, chemists can construct complex sulfated peptides with full control over the stereochemistry of each amino acid added. nih.gov This approach has been critical in creating analogs of biologically important molecules like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1). nih.gov

Applications in Drug Discovery and Medicinal Chemistry via Sulfated Molecule Synthesis

Sulfated molecules play critical roles in numerous biological processes, including cell signaling, inflammation, and hormone regulation, making them attractive targets for drug discovery. rsc.orgnih.gov The ability to synthesize these molecules and their analogs is essential for developing new therapeutic agents.

The methodology using this compound has been instrumental in this area. A significant achievement was the synthesis of estrone (B1671321) sulfate derivatives, which were previously difficult to prepare. acs.orgresearchgate.net Estrone sulfate is a key steroidal hormone, and access to its derivatives is important for studying its role in disease and developing potential inhibitors of enzymes like estrone sulfatase. acs.org

Another prominent application is in the development of anti-inflammatory agents. P-selectin glycoprotein ligand-1 (PSGL-1) is a key protein in the inflammatory response, and its function is dependent on sulfation. researchgate.netnih.gov Synthetic analogs of the PSGL-1 N-terminal domain are being developed as potent inhibitors of P-selectin to treat inflammatory diseases. nih.govnih.gov The synthesis of these complex glycopeptide mimics, which often replace hydrolytically labile tyrosine sulfates with more stable isosteres, relies on protecting group strategies, including the use of the TCE group, compatible with peptide synthesis. nih.gov

The development of novel sulfation reagents, including those that facilitate easier purification, continues to be an area of interest in medicinal chemistry to accelerate the discovery of new sulfur-containing drug candidates. rsc.orgnews-medical.net

Research into Environmental Metabolites and Toxicological Studies via Synthesis

Understanding the metabolic fate and potential toxicity of drugs, pesticides, and other environmental chemicals is crucial for ensuring human and environmental safety. nih.govbeyondpesticides.orgbeyondpesticides.org Sulfation is a major metabolic pathway in vertebrates, converting phenolic compounds and alcohols into water-soluble sulfate esters that can be more easily excreted. nih.gov To study these metabolic processes, it is essential to have access to authentic standards of the sulfated metabolites.

The chemical synthesis of potential metabolites is the most reliable way to obtain these standards for identification and toxicological assessment. nih.gov Methodologies for synthesizing aryl sulfates, such as the one employing this compound, are therefore highly valuable tools in this field. acs.orgresearchgate.net For example, this approach can be used to synthesize the sulfated form of a phenolic xenobiotic, which can then be used to confirm its presence in biological samples (e.g., urine or plasma) and to generate sufficient quantities for toxicity testing. nih.gov

Studies have shown that sulfation can be a detoxification mechanism, rendering a toxic compound harmless. nih.gov For instance, lithocholic acid is toxic to liver cells, but its sulfated esters are not. nih.gov Conversely, some compounds may become more toxic after metabolism. Therefore, having synthetic access to both the parent compound and its sulfated metabolites is critical for a complete toxicological evaluation. The synthesis of ¹⁴C-labelled estrogen sulfates, for example, has been crucial for studying their degradation and metabolic pathways in the environment. researchgate.net The robust synthetic methods enabled by reagents like this compound provide the foundation for these vital toxicological and environmental studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.